(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The presence of deuterium atoms in its structure makes it particularly interesting for research purposes, as deuterium can influence the compound’s metabolic stability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and trideuteriomethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting benzaldehyde with trideuteriomethylamine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on biological systems, particularly in understanding metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to unique pharmacological effects. The compound may interact with enzymes, receptors, or other proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-phenyl-2-(methylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(ethylamino)propan-1-ol
- (1R,2R)-1-phenyl-2-(isopropylamino)propan-1-ol
Uniqueness
The incorporation of deuterium atoms in (1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol distinguishes it from similar compounds. Deuterium can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other research applications.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
168.25 g/mol |
IUPAC Name |
(1R,2R)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1/i2D3 |
InChI Key |
KWGRBVOPPLSCSI-DWHXCNOZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H](C)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.